Phosphine, octyldiphenyl-
Overview
Description
Phosphine, octyldiphenyl- (CAS#: 6737-43-5) is an organophosphorus compound characterized by the presence of an octyl group and two phenyl groups attached to a phosphorus atom. This compound is known for its applications in various fields, including catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, octyldiphenyl- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with octylmagnesium bromide under anhydrous conditions can yield phosphine, octyldiphenyl- . Another method involves the reduction of phosphine oxides using phenylsilane as a reducing agent .
Industrial Production Methods
Industrial production of phosphine, octyldiphenyl- typically involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphine, octyldiphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines using reducing agents like phenylsilane.
Substitution: It can participate in substitution reactions where the octyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Phenylsilane is a commonly used reducing agent.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, octyldiphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of phosphine, octyldiphenyl- involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Phosphine, octyldiphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups.
Trioctylphosphine: A phosphine with three octyl groups.
Diphenylphosphine: A phosphine with two phenyl groups and one hydrogen atom.
The uniqueness of phosphine, octyldiphenyl- lies in its combination of octyl and phenyl groups, which provides a balance of steric and electronic properties, making it suitable for specific catalytic applications .
Properties
IUPAC Name |
octyl(diphenyl)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJVUXJFDYXFSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450213 | |
Record name | Phosphine, octyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6737-43-5 | |
Record name | Octyldiphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6737-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, octyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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